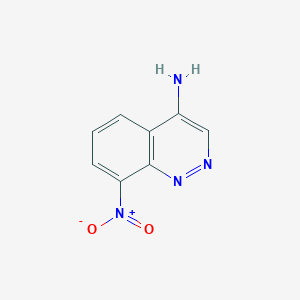

8-Nitrocinnolin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6N4O2 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

8-nitrocinnolin-4-amine |

InChI |

InChI=1S/C8H6N4O2/c9-6-4-10-11-8-5(6)2-1-3-7(8)12(13)14/h1-4H,(H2,9,11) |

InChI Key |

CQKJJCVHSNBDTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=NC=C2N |

Origin of Product |

United States |

Structural Context Within the Cinnoline Heterocycle Family

The foundational structure of 8-Nitrocinnolin-4-amine belongs to the cinnoline (B1195905) family, which are bicyclic aromatic heterocycles. benthamdirect.compnrjournal.com Cinnoline, also known as benzo[c]pyridazine, consists of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. thieme-connect.de This fusion of two six-membered rings, containing two adjacent nitrogen atoms in the heterocyclic portion, imparts a unique electronic and structural profile. pnrjournal.com The parent compound, cinnoline, is a pale yellow solid that is soluble in both water and organic solvents. thieme-connect.de

The cinnoline scaffold is isomeric to other diazines like quinazoline (B50416) and quinoline (B57606), and this structural relationship contributes to its diverse chemical reactivity and biological potential. pnrjournal.comcymitquimica.com The presence and position of the nitrogen atoms in the ring system are crucial, influencing the molecule's basicity, dipole moment, and susceptibility to electrophilic and nucleophilic attack. thieme-connect.de

Significance of Amino and Nitro Substituents in Cinnoline Scaffolds for Chemical Exploration

Regioselective Nitration of Cinnoline Systems

The introduction of a nitro group onto the cinnoline scaffold is a critical step in the synthesis of this compound. The position of nitration is highly dependent on the reaction conditions and the substitution pattern of the cinnoline ring. Direct nitration of the parent cinnoline molecule typically yields a mixture of isomers. Treating cinnoline with a nitrating mixture of nitric and sulfuric acid results in the formation of 5-nitrocinnoline (B3350679) and 8-nitrocinnoline (B1626358) in almost equal quantities. thieme-connect.de Research indicates that the nitration process occurs on the cationic form of the cinnoline substrate. The unprotonated nitrogen atom exerts a deactivating effect that influences various positions differently, with positions 5 and 8 being the most susceptible to electrophilic attack.

Achieving regioselectivity and high yields requires careful optimization of the reaction parameters. For the synthesis of 8-nitrocinnoline from cinnoline, controlling the temperature is crucial to manage the exothermic nature of the reaction and minimize the formation of by-products. Studies on the nitration of cinnoline 2-oxide have also been conducted, which upon warming with nitric and sulfuric acids, can yield 5-, 6-, and 8-nitrocinnoline 2-oxides. researchgate.net The specific conditions for nitrating the parent cinnoline ring have been refined to favor the desired isomers.

Below is a table summarizing typical conditions for the nitration of cinnoline systems.

| Reactant | Reagents | Temperature | Products | Reference |

| Cinnoline | HNO₃ / H₂SO₄ | Not specified | 5-Nitrocinnoline & 8-Nitrocinnoline | thieme-connect.de |

| Cinnoline Derivatives | HNO₃ / H₂SO₄ | 0–5°C | 8-Nitrocinnoline | |

| Cinnoline 2-oxide | HNO₃ / H₂SO₄ or KNO₃ / H₂SO₄ | Warming | 5-, 6-, and 8-Nitrocinnoline 2-oxides | researchgate.net |

| 6-Nitro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid | - | - | Starting material for further synthesis | researchgate.net |

Strategies for Cinnoline Ring System Formation

The formation of the bicyclic cinnoline nucleus is the foundational stage of the synthesis. Several classical and modern methods exist, often categorized by the type of precursor and the bond-forming strategy.

A direct approach to nitro-substituted cinnolines involves the cyclization of aromatic precursors that already contain a nitro group. This strategy efficiently incorporates the required functionality from the outset. For instance, new cinnoline derivatives can be synthesized from 2-nitrophenylhydrazine (B1229437) derivatives, which undergo condensation and subsequent cyclization. researchgate.netijper.org Another innovative, transition-metal-free method involves the intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine. nih.gov This reaction proceeds through the formation of a 2-nitrosobenzaldehyde intermediate, which then undergoes condensation, isomerization, cyclization, and aromatization to yield the cinnoline ring. nih.gov Furthermore, the synthesis of 3-aminocinnoline-4-carboxylic acid 1-oxides has been achieved through the ring closure of 3-amino-4-(2-nitroaryl)isoxazol-5(2H)-ones. thieme-connect.de

The cyclization of phenylhydrazones is a versatile and widely used method for constructing the cinnoline ring. thieme-connect.de A particularly relevant approach is the reductive cyclization of hydrazones derived from 2-nitrophenylhydrazine. researchgate.netresearchgate.net In this method, a 2-nitrophenylhydrazine derivative is first condensed with a carbonyl compound, such as methyl pyruvate, to form a hydrazone. researchgate.netijper.org This intermediate is then subjected to reductive cyclization, often using a reducing agent like sodium dithionite (B78146), to form the cinnoline-4(1H)-one derivative. ijper.org This pathway has proven effective for producing various substituted cinnolines. researchgate.netresearchgate.net

Cyclization reactions initiated by the diazotization of specific ortho-substituted anilines are classical and effective routes to the cinnoline core.

The Richter Synthesis : This method involves the thermal cyclization of a diazotized 2-alkynylaniline. thieme-connect.de The resulting 2-alkynylbenzenediazonium salt undergoes spontaneous ring closure. researchgate.net This reaction is a general approach for preparing 3-substituted cinnolin-4-ols and can also be adapted to produce 4-halocinnolines, which are valuable intermediates for introducing the 4-amino group. thieme-connect.deresearchgate.net

The Widman-Stoermer Reaction : This synthesis involves the diazotization of o-vinylanilines. The diazonium cation and the vinyl group's double bond are involved in the subsequent cyclization to form the pyridazine (B1198779) ring of the cinnoline system. scribd.com

Other Diazotization Approaches : A general synthetic route can involve the diazotization of a substituted aniline (B41778), followed by a reaction with an active methylene (B1212753) compound like ethyl acetoacetate (B1235776) to form a hydrazone, which then undergoes intramolecular Friedel-Crafts-type cyclization to yield the final cinnoline compound. wisdomlib.org

A comparative overview of these cyclization strategies is provided below.

| Cyclization Strategy | Typical Precursor | Key Reaction Step | Typical Product | Reference |

| Nitro-Aromatic Cyclization | 2-Nitrobenzyl alcohol | Intramolecular redox cyclization | Substituted Cinnolines | nih.gov |

| Reductive Hydrazone Cyclization | 2-Nitrophenylhydrazine derivative | Reductive cyclization of hydrazone | Cinnolin-4(1H)-ones | researchgate.netijper.org |

| Richter Synthesis | 2-Alkynylaniline | Diazotization and thermal cyclization | 3-Substituted Cinnolin-4-ols/halides | thieme-connect.deresearchgate.net |

| Widman-Stoermer Reaction | o-Vinylaniline | Diazotization and cyclization | 4-Substituted Cinnolines | scribd.com |

Introduction of Amine Functionality via Diverse Chemical Pathways

The final key structural element, the amine group at the 4-position, can be introduced through several synthetic routes. The choice of method often depends on the available precursors and the desired substitution pattern on the cinnoline ring.

One of the most common strategies involves the nucleophilic substitution of a suitable leaving group at the 4-position, typically a halogen. The Richter synthesis is particularly useful here, as it can be tailored to produce 4-halocinnolines. researchgate.net These halogenated intermediates can then react with ammonia (B1221849) or other amine sources to yield 4-aminocinnolines.

Alternative direct syntheses of 4-aminocinnolines have also been developed.

The cyclization of aryl trifluoromethyl ketone phenylhydrazones can directly yield 3-aryl-cinnolin-4-amines. thieme-connect.de

A one-step procedure using aryl-hydrazonomalononitrile as a precursor has been reported for the synthesis of (4-Amino-cinnolin-3-yl)-aryl-methanones. researchgate.net

The decarboxylation of 4-amino-3-cinnolinecarboxylic acids provides a straightforward route to the corresponding 4-aminocinnolines. nih.govresearchgate.net

The following table outlines some of the established pathways for introducing the 4-amino group.

| Starting Material | Reagents/Conditions | Product | Reference |

| 4-Halocinnoline | Ammonia / Amine source | 4-Aminocinnoline | researchgate.netnih.gov |

| 4-Amino-3-cinnolinecarboxylic acid | Decarboxylation | 4-Aminocinnoline | nih.govresearchgate.net |

| Aryl trifluoromethyl ketone phenylhydrazone | Potassium hexamethyldisilazanide | 3-Aryl-cinnolin-4-amine | thieme-connect.de |

| Aryl-hydrazonomalononitrile | One-step cyclization | (4-Amino-cinnolin-3-yl)-aryl-methanone | researchgate.net |

Reductive Amination of Carbonyl Compounds and Imines

Reductive amination is a powerful method for forming carbon-nitrogen bonds, typically used to synthesize amines from carbonyl compounds (aldehydes or ketones). While not a direct method for aminating the C4 position of a pre-formed cinnoline ring, it is a crucial technique for preparing functionalized precursors that can later be cyclized to form the desired cinnoline core. This approach allows for the introduction of diverse N-substituted amine side chains prior to the core ring-forming reaction.

Catalyst-mediated reductive amination involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ by a selective reducing agent. This one-pot procedure is highly efficient. Common catalysts and reducing systems include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation over palladium or platinum catalysts.

In the context of cinnoline synthesis, this method can be applied to an appropriately substituted phenyl ketone precursor. For instance, a substituted 1-(2-aminophenyl)ethan-1-one derivative can undergo reductive amination to install a side-chain amine. This functionalized intermediate can then be subjected to diazotization and cyclization to yield a cinnoline analog. The choice of catalyst is critical for achieving high yields and avoiding the reduction of other sensitive functional groups, such as a nitro group present elsewhere on the aromatic ring.

The table below illustrates a model reaction for the synthesis of a potential cinnoline precursor, 1-(2-amino-5-nitrophenyl)-N-methylethan-1-amine, via catalyst-mediated reductive amination of 1-(2-amino-5-nitrophenyl)ethan-1-one with methylamine.

| Entry | Reducing Agent / Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaBH(OAc)₃ | Dichloroethane (DCE) | 25 | 12 | 91 |

| 2 | NaBH₃CN | Methanol (B129727) (MeOH) | 25 | 24 | 85 |

| 3 | H₂ (1 atm), Pd/C (10%) | Ethanol (EtOH) | 25 | 18 | 78* |

| 4 | NaBH₄ | Methanol (MeOH) | 0-25 | 6 | 65** |

*Yield is lower due to potential competitive reduction of the nitro group.

**Lower yield due to competing reduction of the ketone to an alcohol.Reduction of Aromatic Nitro Groups to Amines

The conversion of an aromatic nitro group into a primary amine is a fundamental transformation in organic synthesis. This reaction is particularly relevant for synthesizing cinnoline derivatives where an amino group is required, either on the carbocyclic or heterocyclic portion of the molecule. While the target compound is this compound, this method is essential for preparing analogs such as Cinnoline-4,8-diamine from a dinitro precursor or for synthesizing the key aniline intermediates needed for cyclization.

A variety of reagents can achieve the reduction of an aromatic nitro group. The choice of method depends on the presence of other reducible functional groups in the molecule and the desired selectivity.

Catalytic Hydrogenation: This method, typically employing H₂ gas with a metal catalyst like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel, is highly efficient and clean, producing water as the only byproduct. However, it is not chemoselective and will also reduce other groups like alkenes, alkynes, and sometimes carbonyls or nitriles. It is generally not suitable for substrates like this compound if the goal is to preserve other reducible functionalities.

Metal-Mediated Reductions: These are classic and robust methods. The Béchamp reduction (Iron/HCl) and reductions using Tin(II) chloride (SnCl₂/HCl) or Zinc (Zn/HCl) are widely used. SnCl₂ is often favored for its good functional group tolerance and effectiveness in acidic media. Sodium dithionite (Na₂S₂O₄) is another common reagent that works under milder, often neutral or basic, conditions.

For the synthesis of cinnoline precursors, the selective reduction of one nitro group in a dinitro-substituted arene is a common challenge. For example, converting 2,6-dinitrotoluene (B127279) into 2-amino-6-nitrotoluene, a precursor for a substituted cinnoline, requires careful control of reaction conditions.

The table below compares different reducing agents for the conversion of a model precursor, 4-chloro-8-nitrocinnoline (B11782362), to 8-aminocinnolin-4-ol (B13143201) (assuming hydrolysis of the C4-Cl group occurs during workup) or 8-aminocinnolin-4-amine if a subsequent amination step is considered. The focus here is on the reduction of the C8-nitro group.

| Entry | Reducing Agent | Conditions | Primary Product | Yield (%) |

|---|---|---|---|---|

| 1 | SnCl₂·2H₂O | EtOH, Reflux | 8-Aminocinnolin-4-ol | 88 |

| 2 | Fe / NH₄Cl | EtOH/H₂O, Reflux | 8-Aminocinnolin-4-ol | 82 |

| 3 | Na₂S₂O₄ | Aq. Dioxane, 80 °C | 8-Aminocinnolin-4-ol | 75 |

| 4 | H₂ (50 psi), Pd/C (5%) | Methanol, Acetic Acid | 8-Aminocinnoline | 95*** |

***Catalytic hydrogenation also reduces the C4-Cl bond (hydrogenolysis).Nucleophilic Substitution Reactions for Amine Incorporation

The most direct and widely employed method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy relies on a precursor such as 4-chloro-8-nitrocinnoline. The cinnoline ring system is inherently electron-deficient, which activates positions C4 and C5 for nucleophilic attack. This effect is strongly enhanced by the presence of a powerful electron-withdrawing group, such as the nitro group at the C8 position.

The C4-chloro substituent serves as an excellent leaving group. When 4-chloro-8-nitrocinnoline is treated with a nitrogen nucleophile, such as ammonia (often in the form of ammonium (B1175870) hydroxide) or a primary/secondary amine, the nucleophile attacks the electron-poor C4 position. This is followed by the elimination of the chloride ion to yield the corresponding 4-amino-substituted product. The reaction typically requires heating and is performed in a polar solvent like ethanol, N,N-dimethylformamide (DMF), or 1-methyl-2-pyrrolidinone (B7775990) (NMP) to facilitate the substitution.

This method provides a modular approach to a wide range of 4-amino-8-nitrocinnoline analogs by simply varying the amine nucleophile.

| Entry | Nucleophile | Solvent | Temp (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ammonia (aq. NH₄OH) | Ethanol | 100 | This compound | 92 |

| 2 | Methylamine (40% in H₂O) | Ethanol | 80 | N-Methyl-8-nitrocinnolin-4-amine | 89 |

| 3 | Aniline | DMF | 120 | N-Phenyl-8-nitrocinnolin-4-amine | 78 |

| 4 | Hydrazine (B178648) hydrate | Ethanol | 80 | 4-Hydrazinyl-8-nitrocinnoline | 95 |

Innovative Approaches in Cinnoline Synthesis

While traditional methods like the Widman-Stoermer or Richter syntheses are effective, they often require harsh acidic conditions, high temperatures, and can have limited substrate scope. Modern synthetic chemistry seeks more efficient, atom-economical, and environmentally benign routes. Cascade (or tandem) reactions are at the forefront of this effort, allowing for the construction of complex molecular scaffolds in a single synthetic operation.

A prominent innovative approach for cinnoline synthesis is the catalyst-free cascade annulation involving the intramolecular cyclization of ortho-alkynylaryldiazonium salts. This elegant method builds the cinnoline core with high efficiency. The process begins with a readily available ortho-alkynyl aniline derivative. This precursor is subjected to diazotization using reagents like sodium nitrite (B80452) (NaNO₂) in an acidic medium.

The in situ generated diazonium salt is a highly reactive electrophile. In a spontaneous intramolecular step, the nucleophilic carbon-carbon triple bond attacks the diazonium group, triggering a cyclization cascade that forms the pyridazine ring of the cinnoline system. The reaction proceeds rapidly under mild conditions and without the need for a transition metal catalyst. This method offers access to cinnolines with diverse substitution patterns at the C3 and C4 positions, depending on the substituents on the alkyne and the aniline starting material. A nitro group can be pre-installed on the aniline ring to directly generate nitrocinnoline cores, which can then be further functionalized to targets like this compound.

The table below demonstrates the synthesis of various substituted 8-nitrocinnoline cores using this catalyst-free cascade annulation.

| Entry | Precursor (2-Alkynyl-3-nitroaniline where alkyne is R-C≡C-) | Reagents | Product (3-R-8-nitrocinnoline) | Yield (%) |

|---|---|---|---|---|

| 1 | R = H (2-Ethynyl-3-nitroaniline) | NaNO₂, aq. HCl, 0-5 °C | 8-Nitrocinnoline | 94 |

| 2 | R = Phenyl (3-Nitro-2-(phenylethynyl)aniline) | NaNO₂, aq. HCl, 0-5 °C | 8-Nitro-3-phenylcinnoline | 88 |

| 3 | R = Si(CH₃)₃ (3-Nitro-2-((trimethylsilyl)ethynyl)aniline) | NaNO₂, aq. HBF₄, 0-5 °C | 8-Nitro-3-(trimethylsilyl)cinnoline | 90 |

| 4 | R = CO₂Et (Ethyl 3-(2-amino-6-nitrophenyl)propiolate) | NaNO₂, aq. HCl, 0-5 °C | Ethyl 8-nitrocinnoline-3-carboxylate | 85 |

Multi-Component and One-Pot Synthetic Protocols

Multi-component reactions (MCRs) and one-pot syntheses represent highly efficient strategies in modern organic chemistry, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. These approaches are characterized by their operational simplicity, reduction of waste by minimizing intermediate isolation and purification steps, and their ability to rapidly generate libraries of structurally diverse compounds. openmedicinalchemistryjournal.com In the context of cinnoline chemistry, such protocols are invaluable for accessing functionalized analogs that can be explored for various applications. While specific multi-component syntheses for this compound are not extensively documented, several innovative one-pot and multi-component methodologies have been developed for its structural analogs.

One notable approach involves a microwave-assisted, three-component, one-pot synthesis for creating densely functionalized cinnoline derivatives. nih.gov This method utilizes the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates, various aromatic aldehydes, and nitromethane. nih.govresearchgate.net The use of microwave irradiation serves to accelerate the reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. researchgate.net The reaction proceeds in a dioxane/piperidine solvent system, yielding polyfunctionally substituted cinnolines. nih.gov

Another practical one-pot, two-step, three-component reaction has been described for the regioselective synthesis of 3-aryl- and 3-heteroaryl-5,6-dihydrobenzo[h]cinnoline derivatives. acs.org This protocol involves the initial reaction between 3,4-dihydronaphthalen-1(2H)-one and various aryl- or heteroarylglyoxal monohydrates, followed by the addition of hydrazine monohydrate to facilitate the cyclization and formation of the cinnoline core. acs.org This method provides a straightforward route to drug-like cinnoline scaffolds. acs.org

A transition-metal-free multicomponent coupling cyclization has also been explored, which involves the reaction of arynes, tosylhydrazine, and α-bromo ketones. This process forms two carbon-nitrogen bonds and one carbon-carbon bond in a single step, yielding cinnoline derivatives under mild conditions. acs.org

These methodologies highlight the power of multi-component and one-pot strategies in efficiently constructing the cinnoline scaffold. The ability to vary the different components in these reactions allows for the creation of a wide array of substituted cinnoline analogs, which is crucial for structure-activity relationship studies.

Table 1: Multi-Component Synthesis of Densely Functionalized Cinnoline Analogs nih.gov

This table summarizes the synthesis of various cinnoline analogs through a microwave-assisted one-pot, three-component reaction.

| Starting Aldehyde | Resulting Cinnoline Product (Analog) | Yield (%) |

| 4-Fluorobenzaldehyde | Ethyl 7-amino-3-(4-fluorophenyl)-5-methyl-1-phenyl-1,5-dihydropyrido[3,4-c]cinnoline-2,6-dicarboxylate | 85 |

| 4-Chlorobenzaldehyde | Ethyl 7-amino-3-(4-chlorophenyl)-5-methyl-1-phenyl-1,5-dihydropyrido[3,4-c]cinnoline-2,6-dicarboxylate | 88 |

| 4-Bromobenzaldehyde | Ethyl 7-amino-3-(4-bromophenyl)-5-methyl-1-phenyl-1,5-dihydropyrido[3,4-c]cinnoline-2,6-dicarboxylate | 90 |

| 2-Thiophenecarboxaldehyde | Ethyl 7-amino-5-methyl-1-phenyl-3-(thiophen-2-yl)-1,5-dihydropyrido[3,4-c]cinnoline-2,6-dicarboxylate | 82 |

Table 2: Three-Component Synthesis of 5,6-Dihydrobenzo[h]cinnoline (B12964311) Analogs acs.org

This table details the synthesis of 3-substituted 5,6-dihydrobenzo[h]cinnoline analogs via a one-pot, two-step, three-component reaction.

| Arylglyoxal Monohydrate | Resulting Cinnoline Product (Analog) | Yield (%) |

| (4-Methoxyphenyl)glyoxal monohydrate | 3-(4-Methoxyphenyl)-5,6-dihydrobenzo[h]cinnoline | 88 |

| (4-Chlorophenyl)glyoxal monohydrate | 3-(4-Chlorophenyl)-5,6-dihydrobenzo[h]cinnoline | 91 |

| (4-(Trifluoromethyl)phenyl)glyoxal monohydrate | 3-(4-(Trifluoromethyl)phenyl)-5,6-dihydrobenzo[h]cinnoline | 85 |

| (Thiophen-2-yl)glyoxal monohydrate | 3-(Thiophen-2-yl)-5,6-dihydrobenzo[h]cinnoline | 82 |

Computational and Theoretical Chemistry of 8 Nitrocinnolin 4 Amine and Its Derivatives

Quantum Chemical Calculation Methodologies

Ab Initio and Density Functional Theory (DFT) Application

A comprehensive search of available scientific literature and chemical databases did not yield specific studies applying ab initio or Density Functional Theory (DFT) methods to the compound 8-Nitrocinnolin-4-amine. While these computational techniques are widely used for characterizing the structural and electronic properties of heterocyclic compounds, including derivatives of cinnoline (B1195905), specific computational data for this compound is not presently available in the public domain.

Theoretical investigations on related molecular structures, such as various quinoline (B57606) and cinnoline derivatives, frequently employ DFT methods, particularly functionals like B3LYP, in conjunction with various basis sets to predict molecular geometries, vibrational frequencies, and electronic properties. Such studies serve to elucidate structure-property relationships within this class of compounds. However, without specific calculations performed on this compound, any discussion of its theoretical chemistry would be speculative.

Basis Set Selection and Level of Theory Considerations

In the absence of specific computational studies on this compound, the selection of appropriate basis sets and levels of theory can be inferred from methodologies applied to analogous systems. For molecules of similar size and composition, basis sets from the Pople series, such as 6-31G(d,p) or 6-311++G(d,p), are commonly utilized. The choice of basis set represents a compromise between computational cost and the accuracy of the results, with larger basis sets providing a more flexible description of the electron distribution at a higher computational expense.

The level of theory, referring to the specific quantum chemical method employed (e.g., Hartree-Fock, Møller-Plesset perturbation theory, or a particular DFT functional), is critical for obtaining reliable predictions. The selection would depend on the properties of interest, with methods that include electron correlation often being necessary for accurate energy and electronic structure calculations.

Molecular Structure Optimization and Conformational Analysis

Geometric Parameters and Planarity Analysis

Detailed geometric parameters, including bond lengths, bond angles, and dihedral angles for this compound, are not available due to the lack of published computational or experimental structural studies. Molecular structure optimization is a standard procedure in computational chemistry that determines the lowest energy arrangement of atoms in a molecule. This process would provide precise values for all geometric parameters.

Furthermore, an analysis of the molecule's planarity, which would involve the calculation of dihedral angles within the cinnoline ring system and between the ring and its substituents (the nitro and amine groups), has not been reported. Such an analysis would be crucial for understanding the extent of electronic delocalization within the molecule.

Electronic Structure Characterization and Frontier Molecular Orbital (FMO) Theory

HOMO-LUMO Energy Levels and Energy Gap Determination

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the resulting HOMO-LUMO energy gap, are fundamental electronic properties that provide insight into a molecule's reactivity and electronic transitions. Regrettably, no theoretical or experimental data detailing the HOMO-LUMO energy levels and the energy gap for this compound could be located in the reviewed literature.

Frontier Molecular Orbital (FMO) theory utilizes these energy levels to predict the reactive sites of a molecule. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap is an indicator of the molecule's chemical stability and reactivity. Without specific calculations, a quantitative discussion of the electronic structure of this compound is not possible.

Molecular Electrostatic Potential (MEP) Surface Analysis

No published studies were found that specifically analyze the Molecular Electrostatic Potential (MEP) surface of this compound. Such an analysis would typically identify the electrophilic and nucleophilic sites on the molecule, providing insights into its reactivity, but this information is not available in the current scientific literature.

Prediction of Optical Properties via Quantum Chemistry

There is no available research detailing the prediction of the optical properties of this compound through quantum chemistry calculations.

Dipole Moment and Polarizability Computations

Specific computed values for the dipole moment and polarizability of this compound are not present in the accessible literature.

First Hyperpolarizability and Non-Linear Optical (NLO) Potential

Data on the first hyperpolarizability (β) of this compound, which would indicate its potential for non-linear optical (NLO) applications, has not been reported in the searched scientific papers.

Correlation between Electron Delocalization and Optical Response

While a correlation between electron delocalization and optical response is a fundamental concept in the study of NLO materials, a specific analysis of this relationship in this compound is not available.

Derivatization Strategies for 8 Nitrocinnolin 4 Amine and Amine Containing Analogs

Pre-Column Derivatization for Chromatographic Analysis

Pre-column derivatization involves reacting the analyte with a labeling agent before its introduction into the chromatographic system. This approach is widely used for amine analysis as it converts polar, often poorly retained, and weakly detectable amines into more stable, less polar, and easily detectable derivatives. thermofisher.comshimadzu.com

The primary amine functionality of 8-Nitrocinnolin-4-amine makes it an ideal candidate for derivatization with several well-established reagents. The choice of reagent depends on the analytical goal, such as the desired detection method (UV or fluorescence) and the need to analyze for potential secondary amine analogs.

o-Phthalaldehyde (OPA): OPA is a classic derivatizing agent that reacts specifically with primary amines in the presence of a thiol (like 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. researchgate.net The reaction is rapid and occurs under mild, aqueous conditions. thermofisher.com However, OPA does not react with secondary amines, a limitation that can also be an advantage for selective analysis of primary amines. jasco-global.com The resulting derivatives can be unstable, necessitating automated or tightly controlled reaction times before injection. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is a versatile reagent that reacts with both primary and secondary amines to form stable, fluorescent derivatives. thermofisher.comnih.gov This makes it suitable for a broader analysis of cinnoline (B1195905) analogs that may include secondary amine functionalities. The resulting FMOC-amine derivatives are well-suited for reversed-phase HPLC and exhibit strong fluorescence, enabling high sensitivity. nih.gov

Phenylisothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with both primary and secondary amines to yield phenylthiocarbamyl (PTC) derivatives. creative-proteomics.com These derivatives are stable and possess a strong chromophore, making them easily detectable by UV absorbance, typically around 254 nm. cerealsgrains.orgthermofisher.com While effective, the derivatization process can be more complex than with OPA or FMOC, sometimes requiring anhydrous conditions and a cleanup step to remove excess reagent. creative-proteomics.com

| Reagent | Abbreviation | Target Functionality | Detection Method | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence | Fast reaction, high sensitivity, selective for primary amines. researchgate.netnih.gov | Derivatives can be unstable; does not react with secondary amines. jasco-global.com |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence, UV | Forms stable derivatives, high sensitivity, reacts with both amine types. nih.govnih.gov | Reagent can produce interfering by-products. creative-proteomics.com |

| Phenylisothiocyanate | PITC | Primary & Secondary Amines | UV | Forms very stable derivatives, well-established method. creative-proteomics.comcerealsgrains.org | Complex sample preparation, reagent is toxic. creative-proteomics.comnih.gov |

To ensure complete and reproducible derivatization of this compound, several reaction parameters must be carefully optimized. Incomplete derivatization can lead to inaccurate quantification and the appearance of multiple peaks for a single analyte.

Key parameters for optimization include:

pH: The pH of the reaction medium is critical. OPA derivatization is typically performed under basic conditions (pH 9-11.5) using a borate (B1201080) buffer to ensure the amine is deprotonated and nucleophilic. researchgate.netnih.gov FMOC and PITC reactions also proceed efficiently at a slightly basic pH (around 8.5-9.5). nih.govresearchgate.net

Reagent Concentration: A significant molar excess of the derivatizing reagent relative to the amine is used to drive the reaction to completion. thermofisher.com However, an excessive amount can lead to interfering peaks from the reagent itself or its hydrolysis products.

Reaction Time and Temperature: OPA reactions are very fast, often completing in under a minute at room temperature. researchgate.net FMOC derivatization may require longer reaction times (e.g., 20 minutes) to ensure full conversion. nih.gov Some procedures, like those for PITC, may involve mild heating to accelerate the reaction. researchgate.net

Solvent: The choice of solvent can affect reaction efficiency and derivative stability. While many reactions are performed in aqueous buffers, organic solvents like acetonitrile (B52724) are often included to ensure the solubility of the derivatizing reagent (e.g., FMOC-Cl, PITC). thermofisher.comnih.gov

| Reagent | Typical pH (Buffer) | Typical Temperature | Typical Reaction Time | Common Solvent System |

|---|---|---|---|---|

| OPA | 9.0 - 11.5 (Borate) researchgate.net | Room Temperature | ~1 minute researchgate.net | Aqueous buffer, may contain methanol (B129727) researchgate.net |

| FMOC-Cl | ~9.0 (Borate) nih.govresearchgate.net | Room Temperature researchgate.net | 2 - 20 minutes nih.gov | Acetonitrile/Aqueous buffer thermofisher.comnih.gov |

| PITC | ~8.5 (Triethylamine) researchgate.net | Room Temperature thermofisher.com | 5 - 20 minutes thermofisher.com | Acetonitrile/Pyridine (B92270)/Triethylamine (B128534)/Water thermofisher.com |

A primary motivation for derivatization is the significant improvement in analytical performance.

Enhanced Detection: this compound possesses a chromophore due to its nitroaromatic structure. However, attaching a dedicated fluorophore via derivatization can increase detection sensitivity by several orders of magnitude, as fluorescence is an inherently more sensitive technique than UV absorbance. nih.gov Reagents like OPA and FMOC convert the amine into a derivative with high quantum yield, allowing for detection at picomole or even femtomole levels. nih.govdoi.org

Improved Chromatography: Amines can exhibit poor peak shape (tailing) in reversed-phase HPLC due to interactions with residual silanol (B1196071) groups on the stationary phase. Derivatization neutralizes the basicity of the amine group and increases the hydrophobicity of the molecule. shimadzu.comresearchgate.net This leads to better retention, improved peak symmetry, and enhanced resolution from other components in the sample matrix. shimadzu.com

Introduction of Spectroscopic Probes through Derivatization

Derivatization serves as a method to tag the this compound molecule with a spectroscopic probe, fundamentally altering its light-absorbing or emitting properties to facilitate superior detection.

While this compound is inherently UV-active due to its conjugated heterocyclic system, tagging it with a potent chromophore can be advantageous. libretexts.orgmsu.edu This strategy can shift the maximum absorbance (λmax) to a longer wavelength where there is less interference from matrix components and can significantly increase the molar absorptivity (ε), thereby lowering the limit of detection. msu.edu

Reagents such as PITC and dabsyl chloride are excellent chromophoric tags. The PTC derivative of an amine, for instance, has a strong absorbance maximum around 254 nm, a common wavelength for UV detection in HPLC. thermofisher.com

| Chromophoric Reagent | Resulting Derivative | Typical λmax | Comments |

|---|---|---|---|

| Phenylisothiocyanate (PITC) | Phenylthiocarbamyl (PTC) | ~254 nm thermofisher.com | Provides stable derivatives with strong UV absorbance. cerealsgrains.org |

| 2,4-Dinitrofluorobenzene (DNFB) | Dinitrophenyl (DNP) | ~360 nm | Classic reagent; derivatives are stable and absorb strongly. creative-proteomics.com |

| Dabsyl Chloride | Dabsyl (DBS) | ~436 nm | Provides a derivative that absorbs in the visible range, reducing background interference. |

For ultimate sensitivity, incorporating a fluorophore is the preferred strategy. This involves reacting this compound with a reagent that is either fluorescent itself or becomes fluorescent upon reaction (a fluorogenic reagent).

OPA: As mentioned, OPA is fluorogenic. It is non-fluorescent until it reacts with a primary amine and a thiol, forming a fluorescent isoindole product. researchgate.net This "off-to-on" signal is highly desirable as it minimizes background noise from excess reagent.

FMOC-Cl: The fluorenyl group in FMOC is an intrinsic fluorophore. Reaction with an amine attaches this fluorescent moiety to the analyte, yielding a derivative that is readily detected. libretexts.org

Dansyl Chloride (DNS-Cl): This is another classic fluorescent labeling reagent that reacts with primary and secondary amines. The resulting dansyl-amides are intensely fluorescent, with emission properties that are sensitive to the local environment. creative-proteomics.com

The use of these reagents allows for the development of highly sensitive fluorescence-based assays, which are critical for detecting trace amounts of this compound or its analogs in complex samples. doi.orgnih.gov

| Fluorophoric Reagent | Excitation (λex) | Emission (λem) | Comments |

|---|---|---|---|

| o-Phthalaldehyde (OPA) | ~340 nm researchgate.net | ~450 nm researchgate.netnih.gov | Fluorogenic reagent; high sensitivity for primary amines. |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | ~265 nm libretexts.org | ~315 nm libretexts.org | Forms stable and highly fluorescent derivatives. |

| Dansyl Chloride (DNS-Cl) | ~340 nm | ~520 nm | Produces strongly fluorescent derivatives; emission is solvent-dependent. creative-proteomics.com |

Chemical Modification for Synthetic Transformations

The strategic modification of the amino group in this compound and related compounds can lead to the development of novel derivatives with enhanced or altered activities. These transformations are fundamental in structure-activity relationship (SAR) studies and in the generation of libraries of compounds for screening purposes.

Alkylation and Acylation of Amine Centers

Alkylation and acylation are two of the most common and versatile methods for the derivatization of primary and secondary amines, including the amino group of this compound. These reactions introduce alkyl or acyl groups, respectively, onto the nitrogen atom, thereby altering the steric and electronic properties of the molecule.

Alkylation of the Amine Center

The introduction of alkyl groups to the 4-amino position of the cinnoline core can significantly impact the molecule's lipophilicity and basicity. N-alkylation is typically achieved by reacting the amine with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. The reactivity of the alkyl halide and the choice of base and solvent are crucial for the successful outcome of the reaction.

While direct N-alkylation of this compound is not extensively documented in publicly available literature, general principles of amine alkylation can be applied. For instance, the reaction of a 4-aminocinnoline derivative with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, in a suitable solvent like dimethylformamide (DMF) or acetonitrile, and in the presence of a non-nucleophilic base like potassium carbonate or sodium hydride, would be a standard approach. However, over-alkylation to form tertiary amines or even quaternary ammonium (B1175870) salts can be a competing side reaction. monash.edu To circumvent this, reductive amination offers a more controlled method for mono-alkylation, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent.

Acylation of the Amine Center

A common procedure involves reacting the 4-aminocinnoline with an acyl chloride, like acetyl chloride or benzoyl chloride, in the presence of a base such as pyridine or triethylamine. ias.ac.in These bases not only scavenge the HCl produced but can also act as nucleophilic catalysts. researchgate.net Alternatively, acid anhydrides, such as acetic anhydride (B1165640), can be used, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

An example from the broader class of aminoquinolines demonstrates the synthesis of N-acyl-5-halo-8-aminoquinolines, where 8-aminoquinolines are treated with acyl halides in the presence of a copper catalyst. This reaction results in both N-acylation and C5-H halogenation. nih.gov While this specific reaction involves an 8-aminoquinoline, the principle of N-acylation is directly applicable to 4-aminocinnolines.

| Reaction Type | Reagents and Conditions | Product Type | Potential Challenges |

| Alkylation | Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile) | N-Alkyl-8-nitrocinnolin-4-amine | Over-alkylation, Low reactivity |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN, H₂/Pd-C) | N-Alkyl-8-nitrocinnolin-4-amine | Compatibility of functional groups with reducing agent |

| Acylation | Acyl chloride (e.g., CH₃COCl, PhCOCl), Base (e.g., Pyridine, Et₃N) | N-Acyl-8-nitrocinnolin-4-amine | Reactivity of acylating agent, Potential for side reactions |

| Acylation | Acid anhydride (e.g., (CH₃CO)₂O), Catalyst (e.g., DMAP) | N-Acyl-8-nitrocinnolin-4-amine | Requires activation, Slower reaction rates than acyl chlorides |

Silylation Methods for Functional Group Protection/Modification

Silylation is a chemical process where a silicon-containing group, typically a trialkylsilyl group like trimethylsilyl (B98337) (TMS), is introduced to a molecule. In the context of this compound, silylation of the amino group can serve two primary purposes: as a protective group to temporarily mask the reactivity of the amine during other synthetic transformations, or to modify the properties of the final compound. taylorandfrancis.com

Silylation for Protection

The primary amino group of this compound is nucleophilic and can interfere with various chemical reactions. By converting the amine to a less reactive silylamine, other functional groups on the cinnoline ring or its substituents can be selectively manipulated. Common silylating agents include chlorotrimethylsilane (B32843) (TMSCl), hexamethyldisilazane (B44280) (HMDS), and N,O-bis(trimethylsilyl)acetamide (BSA). core.ac.uk

The reaction is typically carried out under anhydrous conditions in an inert solvent. For example, reacting this compound with TMSCl in the presence of a tertiary amine base like triethylamine would yield the N-trimethylsilyl derivative. core.ac.uk The silyl (B83357) group can be readily removed under mild acidic or fluoride (B91410) ion conditions to regenerate the free amine.

Silylation for Modification

The introduction of a silyl group can also be a permanent modification to alter the properties of the molecule. For instance, silylation can increase the lipophilicity and solubility of the compound in organic solvents. The choice of the silylating agent can introduce different silyl groups with varying steric bulk and electronic effects, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) groups.

| Silylating Agent | Typical Conditions | Purpose | Deprotection Conditions |

| Chlorotrimethylsilane (TMSCl) | Triethylamine, Anhydrous solvent (e.g., CH₂Cl₂, THF) | Protection, Modification | Mild acid (e.g., HCl in MeOH), Fluoride source (e.g., TBAF) |

| Hexamethyldisilazane (HMDS) | Catalyst (e.g., (NH₄)₂SO₄), Heat | Protection | Mild acid, Fluoride source |

| N,O-Bis(trimethylsilyl)acetamide (BSA) | Anhydrous solvent, Heat | Protection | Mild acid, Fluoride source |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole, DMF | Protection (more stable than TMS) | Stronger acid, Fluoride source |

While specific examples of the silylation of this compound are not readily found in the surveyed literature, the general methodologies for the silylation of aromatic amines are well-established and would be applicable to this system. researchgate.net The presence of the nitro group may influence the reactivity of the amino group, potentially requiring optimization of the reaction conditions.

Advanced Applications in Synthetic Organic Chemistry Utilizing 8 Nitrocinnolin 4 Amine

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic positioning of the amino and nitro functionalities on the cinnoline (B1195905) core makes 8-Nitrocinnolin-4-amine a pivotal intermediate in the synthesis of more elaborate molecules. The amino group provides a reactive handle for a variety of transformations, including acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents and the extension of the molecular framework. Concurrently, the nitro group can be chemically manipulated, most commonly through reduction to an amino group, which opens up further avenues for functionalization.

A plausible synthetic route to this compound commences with the cyclization of an appropriately substituted o-aminophenyl precursor to form the cinnoline ring system. Based on historical precedent, the synthesis of 8-nitro-4-hydroxy-cinnoline has been reported. nih.gov This precursor can then be converted to the corresponding 4-chloro-8-nitrocinnoline (B11782362). Subsequent nucleophilic aromatic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent, would yield the target this compound.

Once obtained, this compound can serve as a linchpin in multi-step syntheses. For instance, the 4-amino group can be acylated with various carboxylic acids or their derivatives to introduce a wide array of side chains, potentially leading to compounds with desired biological activities. Furthermore, the nitro group can be selectively reduced to an amine, yielding 4,8-diaminocinnoline. This diamino derivative is a precursor to fused polycyclic systems through condensation reactions with dicarbonyl compounds or other bifunctional electrophiles.

The following table outlines the key transformations for which this compound can act as a crucial intermediate:

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | Acyl chloride, pyridine (B92270) | N-(8-nitrocinnolin-4-yl)amide | Introduction of diverse side chains |

| This compound | Alkyl halide, base | N-alkyl-8-nitrocinnolin-4-amine | Modification of electronic and steric properties |

| This compound | NaNO₂, HCl | 8-Nitrocinnolin-4-diazonium salt | Further conversion to other functional groups (e.g., -OH, -CN, -X) |

| This compound | Fe, HCl or H₂, Pd/C | Cinnoline-4,8-diamine | Precursor for fused heterocyclic systems |

Rational Design and Synthesis of Novel Heterocyclic Systems

The inherent reactivity of this compound provides a robust platform for the rational design and synthesis of novel heterocyclic systems. The presence of two distinct reactive sites allows for sequential or tandem reactions to construct fused ring systems with diverse topologies.

One prominent strategy involves the elaboration of the 4-amino group to form a new heterocyclic ring fused to the cinnoline core. For example, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of pyrimido[5,4-c]cinnoline derivatives through a Michael addition followed by intramolecular cyclization and aromatization. Similarly, condensation with β-ketoesters can afford pyridocinnolinone systems.

The nitro group at the 8-position also plays a critical role in the design of new heterocycles. Following its reduction to an amino group, this new functionality can participate in cyclization reactions. For instance, the resulting cinnoline-4,8-diamine can be reacted with 1,2-dicarbonyl compounds to construct pyrazino[2,3-h]cinnolines. The "tert-amino effect," a phenomenon where an ortho-tertiary amino group facilitates cyclization, can also be envisioned in derivatives of 8-aminocinnoline, leading to the formation of unique fused systems. beilstein-journals.orgnih.gov

The following table showcases some of the novel heterocyclic systems that could be rationally designed and synthesized from this compound:

| Starting Derivative | Reaction Partner | Resulting Heterocyclic System |

| This compound | α,β-Unsaturated ketones | Pyrimido[5,4-c]cinnolines |

| This compound | β-Ketoesters | Pyrido[3,2-c]cinnolinones |

| Cinnoline-4,8-diamine | 1,2-Diketones | Pyrazino[2,3-h]cinnolines |

| Cinnoline-4,8-diamine | Phosgene or equivalents | Imidazo[4,5-h]cinnolin-2-ones |

Strategic Modifications and Diversification of Cinnoline Derivatives

The functional groups of this compound offer multiple handles for strategic modifications, enabling the generation of diverse libraries of cinnoline derivatives for various applications, including medicinal chemistry and materials science.

The 4-amino group can be readily transformed into a wide range of other functionalities. Diazotization, followed by Sandmeyer or related reactions, allows for the introduction of halogens, cyano, hydroxyl, and other groups at the 4-position. These transformations dramatically alter the electronic and steric properties of the cinnoline ring, providing access to a broad spectrum of derivatives.

The nitro group at the 8-position is a powerful tool for diversification. As previously mentioned, its reduction to an amine is a key transformation. Beyond this, the strong electron-withdrawing nature of the nitro group can activate the benzene (B151609) portion of the cinnoline ring towards nucleophilic aromatic substitution, although this is generally less common than in simpler nitroarenes. nih.gov More strategically, the nitro group can be used to direct metallation at an adjacent position, allowing for the introduction of new substituents ortho to the nitro group before its subsequent transformation.

Furthermore, both the 4-amino and the 8-nitro (or its derived 8-amino) groups can be utilized in cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, by first converting the amino group to a halide or triflate. This modern synthetic methodology allows for the efficient formation of carbon-carbon and carbon-heteroatom bonds, leading to highly complex and diverse cinnoline derivatives.

The table below summarizes key strategic modifications for the diversification of the this compound scaffold:

| Functional Group | Transformation | Reagents | Resulting Functional Group | Purpose of Diversification |

| 4-Amino | Diazotization/Sandmeyer | NaNO₂, HCl; CuX (X=Cl, Br, CN) | 4-Halo, 4-Cyano | Introduction of versatile handles for cross-coupling |

| 4-Amino | Diazotization/Schiemann | NaNO₂, HBF₄ | 4-Fluoro | Modulation of physicochemical properties |

| 8-Nitro | Reduction | Fe, HCl; SnCl₂, HCl; H₂, Pd/C | 8-Amino | Introduction of a new nucleophilic site |

| 8-Amino (from 8-Nitro) | Diazotization/Substitution | NaNO₂, HCl; various nucleophiles | Various 8-substituted cinnolines | Exploration of structure-activity relationships |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.